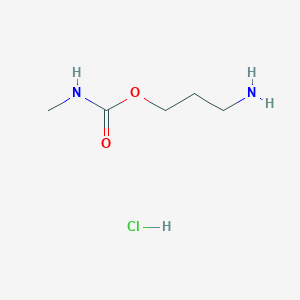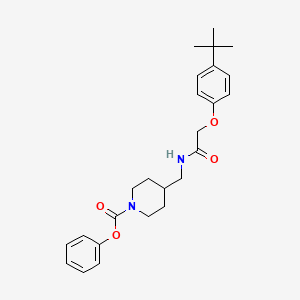
Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate, also known as compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and neuronal cell death. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and neurodegeneration. Additionally, this compound 1 has been shown to activate the Nrf2/Keap1 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, neuroprotection, and anti-inflammatory effects. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 is its potential therapeutic applications in cancer and neurological disorders. However, there are also limitations to its use in lab experiments, including the complexity of the synthesis process and the need for careful optimization of reaction conditions to obtain a high yield of the desired product. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound 1.
未来方向
There are several potential future directions for research on Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1. One area of focus could be on optimizing the synthesis process to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound 1. Another area of focus could be on developing novel derivatives of this compound 1 with improved therapeutic properties. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of this compound 1 in humans.
合成方法
Compound 1 is synthesized through a multistep process involving the reaction of piperidine with tert-butyl 4-bromobenzoate to form intermediate 1. The intermediate is then reacted with 4-(tert-butyl)phenoxyacetic acid and N,N-dimethylformamide to form the final product, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1. The synthesis process is complex and requires careful optimization of reaction conditions to obtain a high yield of the desired product.
科学研究应用
Compound 1 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. In neurological research, this compound 1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
phenyl 4-[[[2-(4-tert-butylphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)20-9-11-21(12-10-20)30-18-23(28)26-17-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,13-18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGRZRPJFHSKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
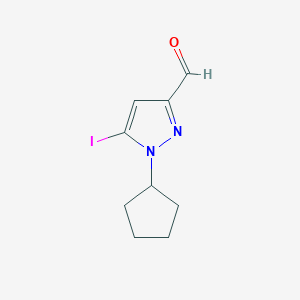
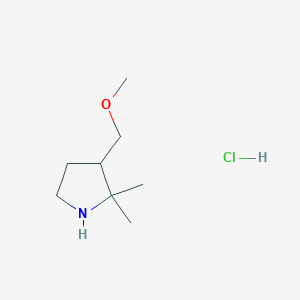
![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
![(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2899902.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbaldehyde](/img/structure/B2899903.png)
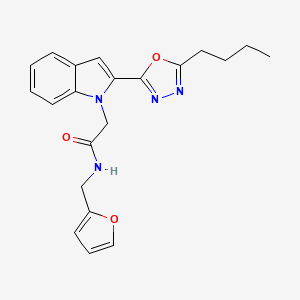
![6-Isopropyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899908.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2899910.png)
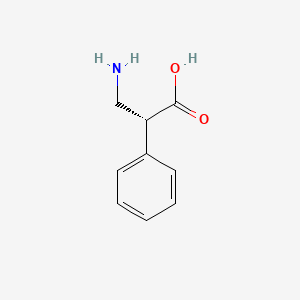
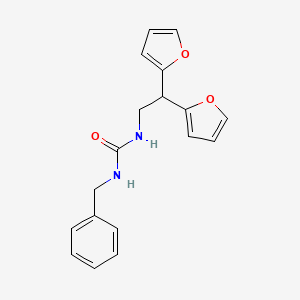
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2899915.png)
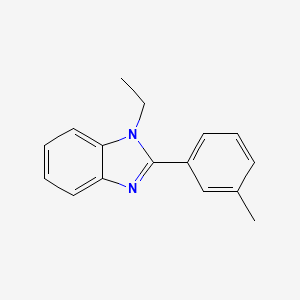
![4-[(Piperidin-4-yl)methoxy]quinoline](/img/structure/B2899918.png)
